MFCD03543687
Overview
Description
MFCD03543687 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable substance in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03543687 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, reduction, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient and cost-effective production of the compound. The industrial process often involves the use of catalysts to speed up the reactions and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
MFCD03543687 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may require the use of catalysts or specific temperatures to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.
Scientific Research Applications
MFCD03543687 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: this compound is investigated for its potential therapeutic properties and as a component in drug formulation.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD03543687 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Properties
IUPAC Name |
methyl 4-(5-carbamoyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidin-4-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-7-10(12(15)18)11(17-14(20)16-7)8-3-5-9(6-4-8)13(19)21-2/h3-6,11H,1-2H3,(H2,15,18)(H2,16,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPFNVXYRWMZKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(=O)OC)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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